1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine

Übersicht

Beschreibung

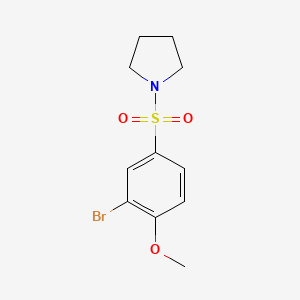

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine is an organic compound with the molecular formula C11H14BrNO3S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a sulfonyl group.

Vorbereitungsmethoden

The synthesis of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzenesulfonyl chloride and pyrrolidine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Analyse Chemischer Reaktionen

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The sulfonyl group can be involved in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine has potential applications as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow it to serve as a scaffold for designing biologically active molecules.

Anticancer Activity

Preliminary studies suggest that compounds with pyrrolidine and sulfonyl groups exhibit significant biological activities, including anticancer properties. For instance, analogs of this compound have shown promising results against various cancer cell lines. A study indicated that modifications in the arylsulfonamide moiety can lead to enhanced antiproliferative activity, with some derivatives displaying IC50 values below 5 nM against colon cancer cell lines .

Biological Research

Research has highlighted the importance of pyrrole and pyrrolidine derivatives in biological systems. These compounds are known to interact with various biological targets, potentially leading to new therapeutic agents.

Inhibition Studies

This compound may also inhibit specific enzymes or pathways involved in disease processes. For example, studies have identified pyrrole-containing compounds that inhibit RNA-dependent RNA polymerase, which is crucial for viral replication . This suggests that similar mechanisms might be explored with this compound.

Organic Synthesis

The compound can be utilized in synthetic chemistry as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic pathways.

Ligand Development

Pyrrolidine derivatives are frequently employed as ligands in coordination chemistry. They can form complexes with transition metals, which are essential for catalysis and other industrial applications . The sulfonyl group enhances the ligand's ability to stabilize metal ions, paving the way for innovative catalytic processes.

Wirkmechanismus

The mechanism of action of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine and methoxy groups may also contribute to the compound’s binding affinity and selectivity towards certain biological targets .

Vergleich Mit ähnlichen Verbindungen

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine can be compared with other similar compounds, such as:

This compound: This compound shares the same core structure but may have different substituents on the phenyl ring or the pyrrolidine ring.

Pyrrolidine Derivatives: Other pyrrolidine derivatives, such as pyrrolidine-2,5-diones and pyrrolizines, have different functional groups and may exhibit distinct biological activities.

Biologische Aktivität

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.

Structural Overview

The compound features a pyrrolidine ring with a sulfonyl group attached to a 3-bromo-4-methoxyphenyl moiety. This specific structure may enhance its reactivity and biological profile compared to other similar compounds. The presence of both bromine and methoxy groups on the phenyl ring is significant for its pharmacological activity.

Antimicrobial Activity

Preliminary studies indicate that compounds with pyrrolidine and sulfonyl moieties exhibit various biological activities, including antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Similar compounds have shown the ability to inhibit bacterial growth effectively. In particular, the structural analogs of this compound demonstrated significant activity against various strains of bacteria, including resistant strains of Staphylococcus aureus .

Comparative Antimicrobial Efficacy

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | < 5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Vancomycin) | < 10 | Staphylococcus aureus |

Anticancer Activity

Research has indicated that the compound may possess anticancer properties. A study evaluated the structure-activity relationship (SAR) of various arylsulfonamide derivatives, revealing that modifications in the phenyl ring significantly impact antiproliferative activity:

- IC50 Values : Compounds structurally related to this compound exhibited IC50 values below 5 nM against colon cancer cell lines, indicating potent anticancer activity .

Case Study: SAR Analysis

A detailed SAR study highlighted that:

- Electron-Withdrawing Groups : Strongly electron-withdrawing substituents at specific positions on the phenyl ring can drastically reduce activity.

- Optimal Substituents : The presence of bromine at the ortho position relative to other substituents enhanced potency significantly.

Antiviral Activity

Recent investigations into nitrogen-containing heterocycles have suggested potential antiviral properties for compounds similar to this compound. For example, some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms:

Eigenschaften

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c1-16-11-5-4-9(8-10(11)12)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYINHXUIFCYFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332499 | |

| Record name | 1-(3-bromo-4-methoxyphenyl)sulfonylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332354-62-8 | |

| Record name | 1-(3-bromo-4-methoxyphenyl)sulfonylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.